molecular formula C4H5ClO B3379615 3-Chlorocrotonaldehyde CAS No. 1679-41-0

3-Chlorocrotonaldehyde

Cat. No.: B3379615
CAS No.: 1679-41-0
M. Wt: 104.53 g/mol
InChI Key: JWNQGFDMJRAGNA-RQOWECAXSA-N
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Description

3-Chlorocrotonaldehyde (C₄H₅ClO) is an α,β-unsaturated aldehyde with a chlorine substituent at the β-position. This compound is notable for its role in genetic toxicology studies due to its ability to form fluorescent DNA adducts. These adducts, characterized by strong fluorescence, can be isolated and detected in bacterial DNA using high-performance liquid chromatography (HPLC) with a fluorescence detector . The conjugated unsaturated structure of this compound enhances its reactivity with nucleophilic sites in DNA, making it a model compound for studying genotoxic mechanisms .

Properties

CAS No.

1679-41-0

Molecular Formula

C4H5ClO

Molecular Weight

104.53 g/mol

IUPAC Name

(Z)-3-chlorobut-2-enal

InChI

InChI=1S/C4H5ClO/c1-4(5)2-3-6/h2-3H,1H3/b4-2-

InChI Key

JWNQGFDMJRAGNA-RQOWECAXSA-N

SMILES

CC(=CC=O)Cl

Isomeric SMILES

C/C(=C/C=O)/Cl

Canonical SMILES

CC(=CC=O)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following section compares 3-chlorocrotonaldehyde with structurally or functionally related chlorinated aldehydes and unsaturated carbonyl compounds.

3-Chlorobenzaldehyde (C₇H₅ClO)

  • Structure : Aromatic aldehyde with a chlorine substituent at the meta position.
  • CAS No.: 587-04-2 .
  • Applications : Primarily used in industrial synthesis and laboratory settings. Unlike this compound, it lacks α,β-unsaturation, reducing its reactivity with DNA .
  • Toxicity : Causes skin and eye irritation; first aid requires immediate washing and medical consultation .

5-Chloroindole-3-Carboxaldehyde (C₉H₆ClNO)

  • Structure : Indole derivative with chlorine at the 5-position and a formyl group at the 3-position.
  • CAS No.: 827-01-0 .
  • Reactivity : The electron-withdrawing indole ring alters its reactivity compared to this compound. It is less likely to form DNA adducts but is used in organic synthesis .
  • Toxicity : Similar first aid protocols as this compound, emphasizing respiratory and dermal safety .

Crotonaldehyde (C₄H₆O)

  • Structure : α,β-unsaturated aldehyde without halogen substitution.
  • Reactivity: Shares the conjugated carbonyl system with this compound but lacks chlorine, leading to weaker electrophilicity. It is a known irritant and carcinogen .
  • Applications : Used in resins and plastics; its adducts are less fluorescent than those of this compound .

(3-Chloro-phenyl)-acetaldehyde (C₈H₇ClO)

  • Structure : Phenylacetaldehyde derivative with a chlorine substituent.
  • Reactivity : The phenyl group introduces steric hindrance, reducing its ability to form stable adducts compared to this compound .
  • Applications : Primarily a synthetic intermediate in pharmaceuticals .

Comparative Data Table

Compound Molecular Formula CAS No. Key Reactivity Feature Toxicity Profile
This compound C₄H₅ClO Not listed Forms fluorescent DNA adducts Genotoxic potential
3-Chlorobenzaldehyde C₇H₅ClO 587-04-2 Low DNA interaction Skin/eye irritant
5-Chloroindole-3-Carboxaldehyde C₉H₆ClNO 827-01-0 Synthetic intermediate Respiratory hazard
Crotonaldehyde C₄H₆O 123-73-9 Carcinogenic α,β-unsaturation Carcinogen, irritant
(3-Chloro-phenyl)-acetaldehyde C₈H₇ClO Not listed Steric hindrance limits adducts Limited data

Research Findings and Key Differences

Adduct Fluorescence: this compound produces highly fluorescent DNA adducts due to its conjugated system, a feature absent in non-unsaturated analogs like 3-chlorobenzaldehyde .

Electrophilicity: The chlorine atom in this compound enhances electrophilicity at the β-carbon, facilitating nucleophilic attacks. This is less pronounced in compounds like (3-chloro-phenyl)-acetaldehyde .

Toxicity Mechanisms: While this compound exhibits genotoxicity via DNA adduct formation, crotonaldehyde’s toxicity arises from oxidative stress and protein adducts .

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